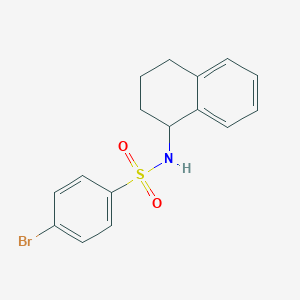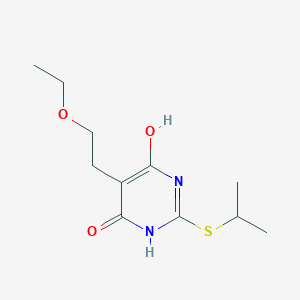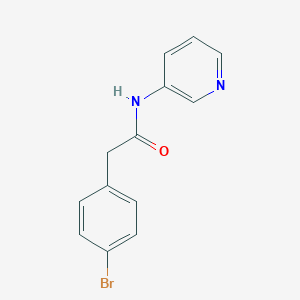![molecular formula C16H17NO3 B276825 6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester](/img/structure/B276825.png)
6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester, also known as AH-7921, is a synthetic opioid drug that was first synthesized in the 1970s. It is structurally similar to other opioids such as fentanyl and morphine, but it has a unique chemical structure that gives it different properties and effects. AH-7921 has gained attention in recent years due to its potential as a research tool in the field of neuroscience.
Mecanismo De Acción
6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester acts as an agonist at the mu-opioid receptor, which leads to the activation of downstream signaling pathways and the release of neurotransmitters such as dopamine and serotonin. This results in pain relief and feelings of euphoria. 6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester also has some affinity for the kappa-opioid receptor, which may contribute to its effects on stress and anxiety.
Biochemical and Physiological Effects:
6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester has similar effects to other opioids, including pain relief, sedation, and euphoria. It has been shown to have a higher potency than morphine in animal models, but it is less potent than fentanyl. 6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester has also been shown to have a longer duration of action than morphine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester has several advantages as a research tool, including its high potency and selectivity for the mu-opioid receptor. It has also been shown to be effective in animal models of pain and addiction. However, there are also limitations to its use, including the potential for abuse and addiction. Researchers must take precautions to ensure that 6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester is used safely and responsibly in laboratory experiments.
Direcciones Futuras
There are several potential future directions for research on 6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester. One area of interest is the development of novel opioid drugs based on the structure of 6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester, with the goal of creating safer and more effective pain medications. Another area of interest is the study of the long-term effects of 6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester on the brain and behavior, including its potential for addiction and withdrawal. Finally, researchers may continue to use 6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester as a tool to study the mechanisms of opioid receptor signaling and the effects of opioids on the brain and behavior.
Métodos De Síntesis
6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester can be synthesized using a variety of methods, but the most common method involves the condensation of 4,4-dimethyl-2-cyclohexen-1-one with ethyl chloroacetate, followed by reduction with lithium aluminum hydride. The resulting product can then be purified using standard chromatography techniques.
Aplicaciones Científicas De Investigación
6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester has been used in scientific research to study the mechanisms of opioid receptor signaling and the effects of opioids on the brain and behavior. It has been shown to have high affinity for the mu-opioid receptor, which is involved in pain relief and reward processing. 6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester has also been used to study the role of the kappa-opioid receptor in stress and anxiety.
Propiedades
Fórmula molecular |
C16H17NO3 |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
ethyl 6-oxo-7,8,9,10-tetrahydro-5H-cyclohepta[b]indole-2-carboxylate |
InChI |
InChI=1S/C16H17NO3/c1-2-20-16(19)10-7-8-13-12(9-10)11-5-3-4-6-14(18)15(11)17-13/h7-9,17H,2-6H2,1H3 |
Clave InChI |
PZHYUMZMPMKXRM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC3=C2CCCCC3=O |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=C1)NC3=C2CCCCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B276745.png)
![3-(2-methylphenyl)-2-[(2-methyl-2-propenyl)sulfanyl]-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B276750.png)
![2-(butylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B276751.png)
![3-(2-methylphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B276752.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B276756.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B276757.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B276758.png)
![2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one](/img/structure/B276759.png)


![1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B276768.png)
![Isobutyl 4-[(phenylsulfonyl)amino]benzoate](/img/structure/B276770.png)
